4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid
Overview
Description
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid is a compound that features a benzoic acid core substituted with a methoxy group and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, a common scaffold in drug discovery, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid typically involves the condensation of 4-methoxybenzaldehyde with 5-methyl-1H-pyrazole in the presence of a base, followed by oxidation to form the benzoic acid derivative. Common reagents include sodium borohydride for reduction and potassium permanganate for oxidation .
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated benzoic acids and other substituted derivatives.
Scientific Research Applications
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
4-Methoxybenzoic acid: Lacks the pyrazole moiety, making it less versatile in biological applications.
5-Methyl-1H-pyrazole: Lacks the benzoic acid core, limiting its use in certain chemical reactions.
4-Methoxy-3-[(1H-pyrazol-1-YL)methyl]-benzoic acid: Similar structure but without the methyl group on the pyrazole ring, which can affect its reactivity and biological activity
Uniqueness: The combination of the methoxy group, pyrazole moiety, and benzoic acid core in 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid provides a unique set of properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-methoxy-3-[(5-methylpyrazol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-6-14-15(9)8-11-7-10(13(16)17)3-4-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHXQNVXCUZDKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=C(C=CC(=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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